DIISOPROPYL 1,1-CYCLOPROPANE-DICARBOXYLATE
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Overview
Description
Dipropan-2-yl cyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C₁₁H₁₈O₄ It is a derivative of cyclopropane dicarboxylate, characterized by the presence of two isopropyl ester groups attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl cyclopropane-1,1-dicarboxylate typically involves the esterification of cyclopropane-1,1-dicarboxylic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
Cyclopropane-1,1-dicarboxylic acid+2IsopropanolAcid catalystDipropan-2-yl cyclopropane-1,1-dicarboxylate+2Water
Industrial Production Methods
In an industrial setting, the production of dipropan-2-yl cyclopropane-1,1-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize by-products. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl cyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield cyclopropane-1,1-dicarboxylic acid and isopropanol.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Cyclopropane-1,1-dicarboxylic acid and isopropanol.
Reduction: Cyclopropane-1,1-dimethanol.
Substitution: Various cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Dipropan-2-yl cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dipropan-2-yl cyclopropane-1,1-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release cyclopropane-1,1-dicarboxylic acid, which may interact with enzymes or receptors in biological systems. The cyclopropane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl cyclopropane-1,1-dicarboxylate: Similar structure but with ethyl ester groups instead of isopropyl.
Dimethyl cyclopropane-1,1-dicarboxylate: Similar structure but with methyl ester groups.
Cyclopropane-1,1-dicarboxylic acid: The parent compound without ester groups.
Uniqueness
Dipropan-2-yl cyclopropane-1,1-dicarboxylate is unique due to the presence of isopropyl ester groups, which can influence its reactivity and solubility. The steric hindrance provided by the isopropyl groups can affect the compound’s interaction with nucleophiles and other reagents, making it distinct from its ethyl and methyl counterparts.
Properties
IUPAC Name |
dipropan-2-yl cyclopropane-1,1-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-7(2)14-9(12)11(5-6-11)10(13)15-8(3)4/h7-8H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRJBKMIMQFNPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC1)C(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633466 |
Source
|
Record name | Dipropan-2-yl cyclopropane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30633466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162654-65-1 |
Source
|
Record name | Dipropan-2-yl cyclopropane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30633466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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